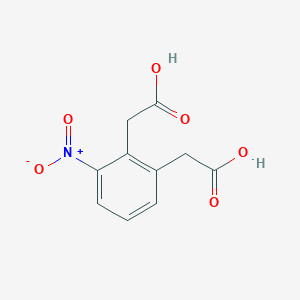
1-Hydroxyanthracene-9,10-dione;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxyanthracene-9,10-dione;hydrate, also known as 1-hydroxyanthraquinone, is an organic compound with the molecular formula C14H8O3. It is a derivative of anthraquinone, characterized by the presence of a hydroxyl group at the 1-position and a dione group at the 9,10-positions. This compound is notable for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the hydroxylation of anthracene-9,10-dione. This reaction typically requires a strong acid, such as sulfuric acid, and ultraviolet irradiation to facilitate the hydroxylation process . The reaction conditions, including temperature and concentration of reagents, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 1-hydroxyanthracene-9,10-dione often involves large-scale chemical processes. These processes may include the use of catalytic systems to enhance the efficiency of the hydroxylation reaction. The choice of catalysts and reaction conditions is optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, resulting in the formation of dihydroxy derivatives.
Substitution: The hydroxyl group at the 1-position can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated and substituted anthraquinones, which have applications in dyes, pigments, and pharmaceuticals.
Scientific Research Applications
1-Hydroxyanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the treatment of diseases, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group at the 1-position and the dione groups at the 9,10-positions play a crucial role in its reactivity. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound’s ability to interact with enzymes and other proteins further contributes to its biological effects.
Comparison with Similar Compounds
1-Hydroxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,8-Dihydroxyanthracene-9,10-dione (Danthron): This compound has two hydroxyl groups at the 1 and 8 positions, making it more hydrophilic and reactive in certain chemical reactions.
1-Amino-4-Hydroxyanthracene-9,10-Dione: The presence of an amino group at the 4-position introduces different reactivity and potential biological activities.
The uniqueness of 1-hydroxyanthracene-9,10-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
838837-10-8 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-hydroxyanthracene-9,10-dione;hydrate |
InChI |
InChI=1S/C14H8O3.H2O/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16;/h1-7,15H;1H2 |
InChI Key |
FIKXPBGSHYFUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)](/img/structure/B14189220.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane](/img/structure/B14189227.png)
![(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14189229.png)
![Methyl 3,4,5-tris[(undec-10-enoyl)oxy]benzoate](/img/structure/B14189250.png)
![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)



![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
